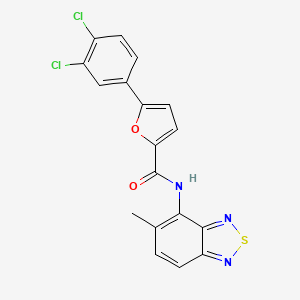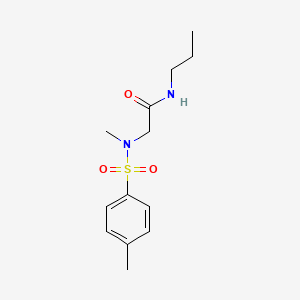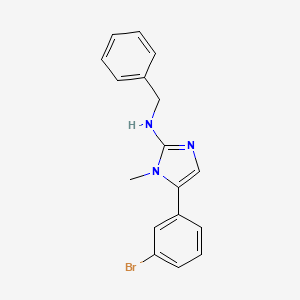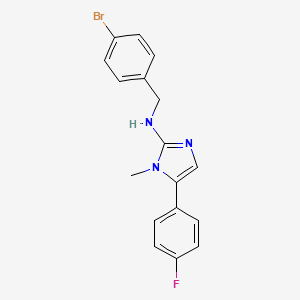
5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a benzothiadiazole moiety, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzothiadiazole moiety: This step involves the reaction of the furan derivative with a benzothiadiazole precursor, often under conditions such as reflux in an organic solvent.
Attachment of the dichlorophenyl group: This can be accomplished through a substitution reaction, where the dichlorophenyl group is introduced using a suitable reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzothiadiazole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The dichlorophenyl group may participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-dichlorophenyl)-N-(2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide: Lacks the methyl group on the benzothiadiazole moiety.
5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the benzothiadiazole moiety and the furan ring distinguishes 5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide from its analogs. These structural features may confer unique chemical and biological properties, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C18H11Cl2N3O2S |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-9-2-5-13-17(23-26-22-13)16(9)21-18(24)15-7-6-14(25-15)10-3-4-11(19)12(20)8-10/h2-8H,1H3,(H,21,24) |
Clave InChI |
HORYIJVUYWZKQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562201.png)
![3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)

![2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11562227.png)

![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11562230.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide](/img/structure/B11562236.png)
![N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11562237.png)
